
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C8H13BN2O2 and a molecular weight of 180.01 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(sec-Butyl)pyrimidin-5-yl)boronic acid typically involves the hydroboration of an appropriate pyrimidine derivative. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane . The reaction conditions for hydroboration are generally mild and can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydroboration process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely-used reaction in organic synthesis for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by another functional group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: Forms boronic esters or borates, which can be further utilized in organic synthesis.
Substitution: Yields substituted pyrimidine derivatives with diverse functional groups.
Applications De Recherche Scientifique
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (4-(sec-Butyl)pyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological targets through reversible covalent bonding, making it useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely-used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling.
4-(tert-Butyl)pyrimidin-5-yl)boronic acid: A similar compound with a tert-butyl group instead of a sec-butyl group, which may exhibit different reactivity and properties.
2,4-Dimethoxypyrimidine-5-boronic acid: A derivative with methoxy groups, used in similar applications.
Uniqueness
(4-(sec-Butyl)pyrimidin-5-yl)boronic acid is unique due to its specific structure, which combines the properties of a pyrimidine ring with a boronic acid functional group
Propriétés
Formule moléculaire |
C8H13BN2O2 |
|---|---|
Poids moléculaire |
180.01 g/mol |
Nom IUPAC |
(4-butan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-3-6(2)8-7(9(12)13)4-10-5-11-8/h4-6,12-13H,3H2,1-2H3 |
Clé InChI |
KTBHHOQRVMKLRR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CN=C1C(C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






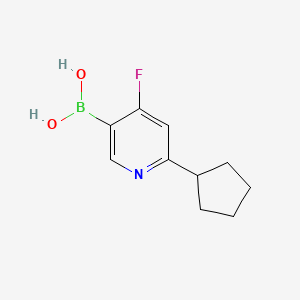
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

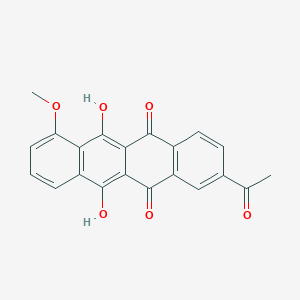
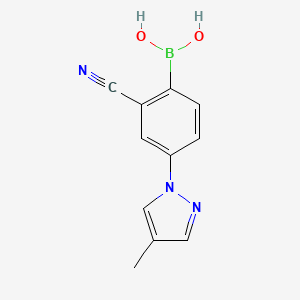

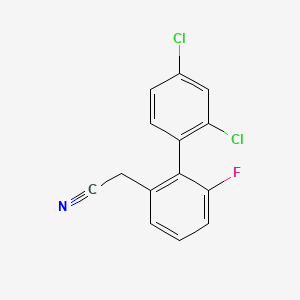
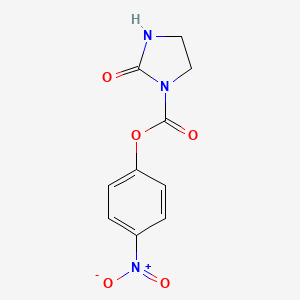
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

